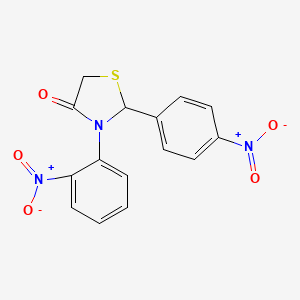![molecular formula C15H7F3N2O2 B14234431 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- CAS No. 250337-44-1](/img/structure/B14234431.png)
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- is a synthetic compound belonging to the quinolinedione family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of the trifluorophenyl group at the 6-position enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5,8-quinolinedione with 2,3,4-trifluoroaniline in the presence of a catalyst such as cerium chloride (CeCl3) or nickel chloride (NiCl2) in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: 5,8-Quinolinedione derivatives can undergo oxidation reactions, often leading to the formation of quinone-imine structures.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The amino group at the 6-position can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit enhanced or modified biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and pathways critical for cell survival.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of key enzymes and pathways . For instance, these compounds can inhibit NAD(P)H-quinone oxidoreductase 1, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells. The trifluorophenyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Comparison with Similar Compounds
Streptonigrin: Another quinolinedione derivative with potent anticancer activity.
Lavendamycin: Known for its antibacterial and anticancer properties.
OQ1 and OQ21: Quinolinedione derivatives with anti-inflammatory effects.
Uniqueness: 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- stands out due to the presence of the trifluorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
250337-44-1 |
|---|---|
Molecular Formula |
C15H7F3N2O2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
6-(2,3,4-trifluoroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7F3N2O2/c16-8-3-4-9(13(18)12(8)17)20-10-6-11(21)14-7(15(10)22)2-1-5-19-14/h1-6,20H |
InChI Key |
HYGBVUFJCSUWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(C2=O)NC3=C(C(=C(C=C3)F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
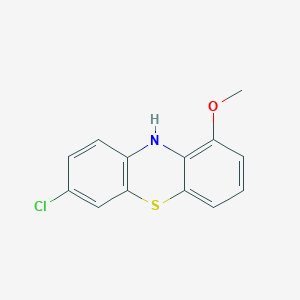


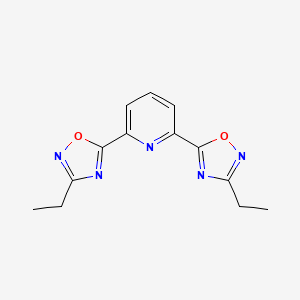
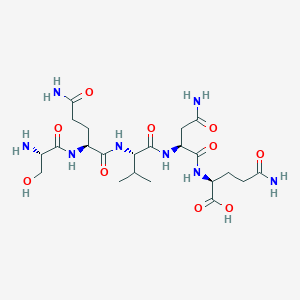
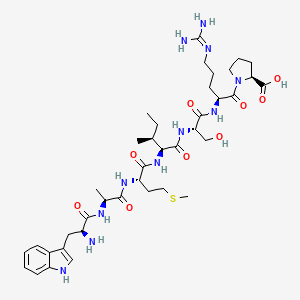
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)

![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)

